(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a chemical compound with the molecular formula and a molecular weight of 281.3 g/mol. It is classified as a thiohydantoin derivative and has potential applications in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. The compound is known for its structural complexity, featuring a pyridine ring and a mercapto group, which contribute to its reactivity and biological activity. It is commercially available from suppliers like Matrix Scientific and BenchChem, often with a purity of around 95% .
The synthesis of (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one can be approached through several methods:
The molecular structure of (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.3 g/mol |
| InChI Key | ZBLKGKCJHRJOTA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)NC2=S |
These structural features contribute to its reactivity and potential biological activities .
(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one can participate in various chemical reactions:
The mechanism of action for (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one primarily involves its ability to interact with biological targets through:
Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
The physical and chemical properties of (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one include:
(5E)-2-Mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one has several scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: